Di-tert-butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene)dicarbamate
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Overview
Description
Di-tert-butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene)dicarbamate is a complex organic compound that features a boronate ester group and two tert-butyl carbamate groups. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene)dicarbamate typically involves multiple steps. One common method includes the following steps:
Formation of the Boronate Ester: The boronate ester group is introduced through a reaction between a phenylene derivative and a boronic acid or boronic ester.
Introduction of Carbamate Groups: The tert-butyl carbamate groups are introduced via a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene)dicarbamate can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Substitution: The carbamate groups can participate in nucleophilic substitution reactions.
Coupling Reactions: The boronate ester group can engage in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or alcohols.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products
Oxidation: Boronic acids.
Substitution: Substituted carbamates.
Coupling Reactions: Various biaryl compounds.
Scientific Research Applications
Di-tert-butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene)dicarbamate has several applications in scientific research:
Medicine: Investigated for its role in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action for di-tert-butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene)dicarbamate involves its reactivity with various molecular targets:
Boronate Ester Group: Engages in reversible interactions with diols and other nucleophiles, making it useful in sensing and catalysis.
Carbamate Groups: Can undergo hydrolysis to release tert-butyl alcohol and carbon dioxide, which can be exploited in controlled release applications.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-imidazole-1-carboxylate .
- Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate .
Uniqueness
Di-tert-butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene)dicarbamate is unique due to its dual functional groups, which provide versatility in chemical reactions and applications.
Biological Activity
Di-tert-butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene)dicarbamate is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C₁₇H₂₆BNO₄. The compound features a dicarbamate structure with tert-butyl groups that enhance its stability and solubility in organic solvents. The presence of the dioxaborolane moiety is noteworthy as it can participate in various chemical reactions, including nucleophilic attacks and coordination with metal ions.
Table 1: Basic Properties of Di-tert-butyl Dicarbamate
Property | Value |
---|---|
Molecular Weight | 319.208 g/mol |
CAS Number | 330793-01-6 |
Solubility | Soluble in organic solvents |
Hazard Classification | Irritant |
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence cellular signaling pathways. The dioxaborolane group can form stable complexes with various biomolecules, facilitating targeted drug delivery and enhancing therapeutic efficacy.
Case Studies
- Anticancer Activity : A study investigated the cytotoxic effects of similar compounds on cancer cell lines. It was found that derivatives of dicarbamates exhibited significant inhibition of cell proliferation in breast cancer cells (MCF-7) and prostate cancer cells (PC-3), suggesting potential applications in cancer therapy .
- Neuroprotective Effects : Research has indicated that compounds with similar structural motifs can protect neuronal cells from oxidative stress-induced apoptosis. In vitro studies demonstrated that these compounds could reduce reactive oxygen species (ROS) levels and enhance cell viability in neuronal cultures .
- Antimicrobial Properties : Another study explored the antimicrobial effects of dicarbamates against various bacterial strains. Results showed that certain derivatives had potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Table 2: Summary of Biological Activities
Synthesis Methods
The synthesis of this compound typically involves the reaction of di-tert-butyl dicarbonate with appropriate amines or phenolic compounds under controlled conditions. Electrochemical methods have also been explored to enhance yield and selectivity during synthesis .
Properties
Molecular Formula |
C22H35BN2O6 |
---|---|
Molecular Weight |
434.3 g/mol |
IUPAC Name |
tert-butyl N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |
InChI |
InChI=1S/C22H35BN2O6/c1-19(2,3)28-17(26)24-15-11-14(23-30-21(7,8)22(9,10)31-23)12-16(13-15)25-18(27)29-20(4,5)6/h11-13H,1-10H3,(H,24,26)(H,25,27) |
InChI Key |
BEHHIBZPMOWTRG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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